Fmoc-D-serine methyl ester is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl ester at the carboxyl group. Its chemical formula is with a molecular weight of approximately 345.36 g/mol. This compound is utilized primarily in peptide synthesis and as an intermediate in various chemical reactions.
Fmoc-D-serine methyl ester can be derived from D-serine, which is naturally occurring and can be synthesized through various chemical methods. The Fmoc protecting group is commonly used in peptide chemistry to facilitate the selective coupling of amino acids during synthesis.
Fmoc-D-serine methyl ester is classified as an amino acid derivative and a chemical reagent. It falls under the category of protected amino acids, which are essential for solid-phase peptide synthesis and other organic synthesis applications.
The synthesis of Fmoc-D-serine methyl ester typically involves two main steps: protection of the amine group and methylation of the carboxylic acid group.
The reaction conditions must be carefully controlled to ensure high yields and purity. For example, the use of solvents like dichloromethane or methanol during the methylation step can influence the efficiency of the reaction. The final product can be purified through techniques such as chromatography.
Fmoc-D-serine methyl ester participates in several important chemical reactions, primarily in peptide synthesis:
These reactions are typically performed under controlled conditions to minimize side reactions and maximize yield. The purification steps following these reactions often involve reverse-phase high-performance liquid chromatography (HPLC).
The mechanism by which Fmoc-D-serine methyl ester acts in biochemical contexts largely revolves around its role as an intermediate in peptide synthesis. Upon deprotection, it can participate in enzymatic reactions or serve as a substrate for further modifications.
Research indicates that D-serine itself has significant neuroactive properties, particularly as a co-agonist at NMDA receptors, influencing synaptic plasticity and neurodevelopment .
Relevant data on stability and reactivity can be found in various chemical databases .
Fmoc-D-serine methyl ester is widely used in:
Fmoc-D-serine methyl ester (CAS 874817-14-8, C₁₉H₁₉NO₅, MW 341.3) is synthesized primarily via nucleophilic esterification of Fmoc-D-serine. The reaction employs carbodiimide coupling agents (e.g., DIC) with catalysts like DMAP or HOBt in anhydrous dichloromethane (DCM). This approach achieves yields of 85–92% but risks racemization at the α-carbon if reaction temperatures exceed 0°C [5] [6]. Alternative methods use methyl iodide with potassium carbonate in DMF, which simplifies purification but may generate O-alkylated byproducts (5–10%) due to the nucleophilic hydroxyl group of serine [5].
Table 1: Esterification Catalysts and Performance
Catalyst | Reagent System | Yield (%) | Racemization (%) |
---|---|---|---|
DMAP | DIC/DCM | 92 | <1 |
HOBt | DIC/DMF | 85 | 1–2 |
None | CH₃I/K₂CO₃/DFM | 78 | <1 |
D-Serine serves as a chiral precursor for complex derivatives through reductive amination. As demonstrated in the synthesis of 2,3-diaminopropanol intermediates, Fmoc-D-serine is first converted to a Weinreb–Nahm amide (94% yield) and then reduced to an α-amino aldehyde using LiAlH₄ (92% yield). This aldehyde undergoes Ti(OiPr)₄-assisted reductive amination with primary amines or sulfonamides, forming stereochemically stable 2,3-diaminopropanols. Chirality at the D-serine-derived carbon is preserved due to the mild Lewis acid conditions [3]. Subsequent oxidation of the alcohol installs the carboxyl group, enabling access to orthogonally protected Dap (2,3-diaminopropanoic acid) methyl esters – valuable building blocks for peptide antibiotics like bleomycins [3].
Fmoc-D-serine methyl ester is incorporated into SPPS as a C-terminal modifier or backbone element. Its methyl ester group prevents resin attachment but enables post-assembly functionalization. For chain elongation, the Fmoc group is deprotected with 20% piperidine/DMF (2 × 5 min), though extended exposure risks aspartimide formation when adjacent to Asp-Gly/Asp sequences. To mitigate this, morpholine-based deprotection (5% solution) is emerging as a milder alternative, reducing racemization to <0.5% [5] [8]. After peptide assembly, the methyl ester is hydrolyzed selectively with LiOH/THF/H₂O (0°C, 1 h) without affecting tert-butyl or trityl side-chain protections [5].
Racemization during activation poses significant challenges due to serine’s acidic α-proton. Key suppression strategies include:
The β-hydroxyl group requires protection during synthesis to prevent nucleophilic side reactions:
Table 2: Optimization Parameters for Key Synthetic Steps
Reaction Step | Critical Parameter | Optimized Condition | Outcome Improvement |
---|---|---|---|
Esterification | Catalyst | 0.1 eq DMAP at 0°C | Yield ↑ 12%, racemization ↓ 0.5% |
Reductive Amination | Lewis Acid | Ti(OiPr)₄ (20 mol%) | Chirality preservation >99% ee |
Fmoc Deprotection | Base | 2% DBU/5% morpholine/DMF | DKP formation ↓ 90% |
Solvent Systems: DCM remains optimal for esterification due to its low nucleophilicity. For reductive amination, tetrahydrofuran (THF) enhances Ti(OiPr)₄ solubility, reducing reaction times by 30% [3].Additives: Triisopropylsilane (TIS) suppresses aspartimide formation during TFA deprotection when serine neighbors aspartate residues [8].Purification: Crude products are purified via silica chromatography (ethyl acetate/hexane) or preparative HPLC (0.1% TFA modifier), achieving >95% purity. Avoiding aqueous washes prevents premature ester hydrolysis [6].
Common side reactions and countermeasures include:
Table 3: Common Side Reactions and Mitigation Strategies
Side Reaction | Cause | Mitigation Strategy | Efficacy |
---|---|---|---|
Aspartimide formation | Base-catalyzed cyclization | Tmob protection, morpholine deprotection | >95% reduced |
Racemization | Carbodiimide/heat | PyBOP activation at –20°C | 99% ee |
N-O shift | Acid exposure (TFA) | EDT scavenger in cleavage cocktail | 90% reduced |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0